1-(3,4-Dinitrophenyl)ethanone
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Overview
Description
1-(3,4-Dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O5 It is a derivative of acetophenone, where the phenyl ring is substituted with nitro groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanone can be synthesized through the nitration of acetophenone. The process typically involves the reaction of acetophenone with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(3,4-Diaminophenyl)ethanone.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Oxidation: 1-(3,4-Dinitrophenyl)acetic acid.
Scientific Research Applications
1-(3,4-Dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Research into potential pharmaceutical applications, including the development of drugs that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical products where nitroaromatic compounds are required.
Mechanism of Action
The mechanism by which 1-(3,4-Dinitrophenyl)ethanone exerts its effects is largely dependent on its chemical reactivity. The nitro groups are highly electron-withdrawing, making the aromatic ring more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an electrophile. Additionally, the nitro groups can undergo reduction to form amino groups, which can then participate in further chemical transformations.
Comparison with Similar Compounds
1-(3,5-Dinitrophenyl)ethanone: Similar structure but with nitro groups at the 3 and 5 positions.
1-(3-Nitrophenyl)ethanone: Contains a single nitro group at the 3 position.
1-(4-Nitrophenyl)ethanone: Contains a single nitro group at the 4 position.
Uniqueness: 1-(3,4-Dinitrophenyl)ethanone is unique due to the presence of two nitro groups in the ortho and para positions relative to the ethanone group. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to undergo selective reduction. These characteristics make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H6N2O5 |
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Molecular Weight |
210.14 g/mol |
IUPAC Name |
1-(3,4-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3 |
InChI Key |
NRWMSJRLIZWNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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